![molecular formula C20H15F6NO6 B2959936 1,3-dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]methyl}propanedioate CAS No. 865658-14-6](/img/structure/B2959936.png)
1,3-dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]methyl}propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]methyl}propanedioate is a complex organic compound characterized by the presence of nitro and trifluoromethyl groups. These functional groups are known for their significant impact on the compound’s chemical properties and reactivity. The compound’s structure includes a propanedioate backbone, which is a common motif in various organic synthesis applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]methyl}propanedioate typically involves multiple steps, starting from readily available precursors. One common approach is the nitration of a trifluoromethyl-substituted aromatic compound, followed by esterification and subsequent functional group modifications. The reaction conditions often require the use of strong acids, such as sulfuric acid, for nitration, and catalysts like palladium for coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control over reaction parameters, such as temperature and pressure, is crucial. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]methyl}propanedioate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
1,3-dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]methyl}propanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability.
Mécanisme D'action
The mechanism of action of 1,3-dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]methyl}propanedioate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-{[4-(trifluoromethyl)phenyl]methyl}propanedioate
- 1,3-dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-{[3-(difluoromethyl)phenyl]methyl}propanedioate
Uniqueness
Compared to similar compounds, 1,3-dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]methyl}propanedioate exhibits unique properties due to the presence of multiple trifluoromethyl groups. These groups significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule in various research and industrial applications.
Propriétés
IUPAC Name |
dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-[[3-(trifluoromethyl)phenyl]methyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F6NO6/c1-32-16(28)18(17(29)33-2,10-11-4-3-5-12(8-11)19(21,22)23)14-7-6-13(20(24,25)26)9-15(14)27(30)31/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYCLORNUBSSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)C(F)(F)F)(C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F6NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate](/img/structure/B2959853.png)
![ethyl 4-(2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2959854.png)
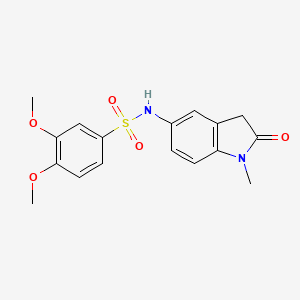
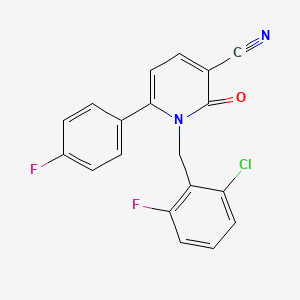
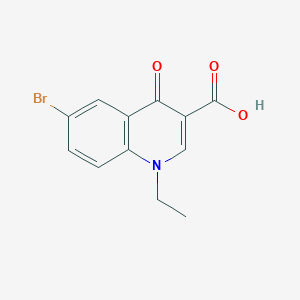
![N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B2959860.png)

![(Z)-8-(pyridin-3-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2959864.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide](/img/structure/B2959866.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2959870.png)
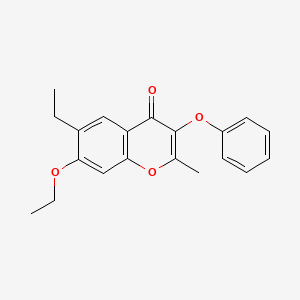
![N-(4-acetylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2959872.png)
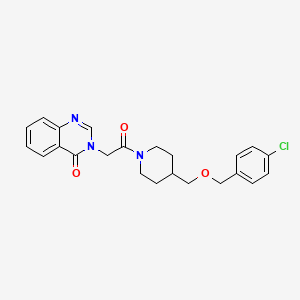
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2959876.png)
